molecular formula C22H22N2O3S B2608600 4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline CAS No. 1358581-47-1

4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline

Cat. No.: B2608600
CAS No.: 1358581-47-1
M. Wt: 394.49
InChI Key: GOZJCCZYHATOAF-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 3,5-dimethylbenzenesulfonyl group and a pyrrolidine-1-carbonyl group, which may impart unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound might be investigated for similar properties.

Medicine

In medicine, it could be explored as a potential therapeutic agent. Quinoline derivatives have been used in the treatment of malaria, cancer, and other diseases.

Industry

Industrially, the compound might find applications in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the 3,5-Dimethylbenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Pyrrolidine-1-carbonyl Group: This can be achieved through acylation reactions using pyrrolidine and acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The quinoline core and sulfonyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethylbenzenesulfonyl)quinoline: Lacks the pyrrolidine-1-carbonyl group.

    3-(Pyrrolidine-1-carbonyl)quinoline: Lacks the 3,5-dimethylbenzenesulfonyl group.

    Quinoline: The parent compound without any substitutions.

Uniqueness

The combination of the 3,5-dimethylbenzenesulfonyl and pyrrolidine-1-carbonyl groups in 4-(3,5-Dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline may confer unique chemical reactivity and biological activity, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-15-11-16(2)13-17(12-15)28(26,27)21-18-7-3-4-8-20(18)23-14-19(21)22(25)24-9-5-6-10-24/h3-4,7-8,11-14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZJCCZYHATOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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